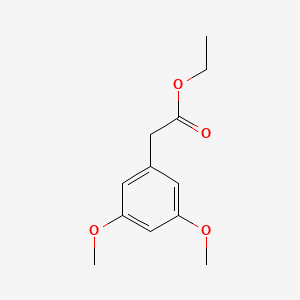

Ethyl 2-(3,5-dimethoxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMABDMACJOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474127 | |

| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65976-77-4 | |

| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate, a valuable compound in organic synthesis and for professionals in drug development. The document outlines a detailed experimental protocol based on the well-established Fischer esterification method, supported by quantitative data and a procedural workflow diagram.

Overview of Synthetic Strategy

The most direct and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with ethanol to yield the corresponding ethyl ester. This method is widely used due to its simplicity and the use of readily available and inexpensive reagents.[1][2]

Experimental Protocol: Fischer Esterification

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

3,5-Dimethoxyphenylacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid (1 equivalent) in an excess of absolute ethanol, which also serves as the solvent.

-

Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure ester.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 3,5-Dimethoxyphenylacetic acid | 1 equivalent | Starting material |

| Ethanol | Excess | Serves as reactant and solvent |

| Concentrated Sulfuric Acid | Catalytic amount | Typically 1-5 mol% |

| Reaction Conditions | ||

| Temperature | Reflux | Boiling point of ethanol |

| Reaction Time | 2-45 hours | Monitored by TLC[1] |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl Acetate | |

| Washing Solutions | H₂O, NaHCO₃ (sat.), Brine | To remove impurities and neutralize acid |

| Drying Agent | Anhydrous Na₂SO₄ | To remove residual water |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Structural Analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate, a significant chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic profile, a proposed synthesis protocol, and discusses potential areas for biological investigation based on structurally related compounds.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 144-146 °C (at 5 Torr) | [2] |

| Density (Predicted) | 1.084 ± 0.06 g/cm³ | |

| Storage Conditions | Sealed in a dry place at room temperature | |

| CAS Number | 65976-77-4 | [1][2] |

Spectroscopic Structural Analysis

While experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the dimethoxyphenylacetate moiety.

-

Ethyl Group: A triplet signal around δ 1.2 ppm (3H) for the methyl protons (-CH₃) coupled to the methylene protons, and a quartet signal around δ 4.1 ppm (2H) for the methylene protons (-OCH₂-) coupled to the methyl protons.

-

Methylene Bridge: A singlet signal around δ 3.6 ppm (2H) for the benzylic protons (-CH₂-Ar).

-

Methoxyl Groups: A singlet signal around δ 3.8 ppm (6H) for the two equivalent methoxy groups (-OCH₃).

-

Aromatic Protons: The aromatic region should display two signals corresponding to the symmetrically substituted phenyl ring. A signal around δ 6.4 ppm (1H) for the proton at the C4 position (para to the acetate group) and a signal around δ 6.5 ppm (2H) for the two equivalent protons at the C2 and C6 positions (ortho to the acetate group).

¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule.

-

Ethyl Group: Two signals, one around δ 14 ppm for the methyl carbon and another around δ 61 ppm for the methylene carbon.

-

Methylene Bridge: A signal around δ 41 ppm.

-

Aromatic Ring: Four signals are expected: one for the carbon bearing the acetate group (C1), one for the two equivalent methoxy-bearing carbons (C3, C5), one for the two equivalent ortho carbons (C2, C6), and one for the para carbon (C4). The carbons attached to oxygen (C3, C5) will be significantly downfield, expected around δ 160 ppm.

-

Methoxyl Groups: A signal around δ 55 ppm.

-

Carbonyl Carbon: A signal in the ester carbonyl region, expected around δ 171 ppm.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 224. The fragmentation pattern would likely involve the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 179, and the loss of the entire ethyl acetate group to yield the stable 3,5-dimethoxybenzyl cation at m/z 151. For comparison, the corresponding methyl ester, mthis compound, shows a molecular ion at m/z 210.[3]

Synthesis Protocol

Proposed Experimental Protocol: Fischer Esterification

Reaction: 3,5-Dimethoxyphenylacetic acid + Ethanol ⇌ this compound + Water

Materials:

-

3,5-Dimethoxyphenylacetic acid

-

Absolute Ethanol (in large excess, to serve as solvent and reactant)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dichloromethane or Diethyl Ether

Procedure:

-

To a round-bottom flask, add 3,5-dimethoxyphenylacetic acid (1 equivalent).

-

Add a large excess of absolute ethanol (e.g., 10-20 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activities of this compound or its involvement in cellular signaling pathways. However, the analysis of structurally related molecules can provide valuable insights for future research directions.

A notable example is Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA) , a more complex derivative that has been identified as a novel agonist of AMP-activated protein kinase (AMPK).[5][6] TMPA has been shown to ameliorate lipid accumulation in hepatocytes by activating the AMPK pathway.[5][6] The mechanism involves influencing the stability of the LKB1-Nur77 complex in the nucleus, leading to the translocation of the kinase LKB1 to the cytosol, where it can phosphorylate and activate AMPK.[6] Activated AMPK then phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), promoting fatty acid oxidation and reducing lipid synthesis.

Given the structural relationship, it is plausible that this compound could be investigated for similar metabolic regulatory activities. The AMPK signaling pathway represents a primary target for such exploratory studies.

Caption: AMPK signaling pathway activated by a structurally related compound (TMPA).

References

- 1. echemi.com [echemi.com]

- 2. 65976-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester [webbook.nist.gov]

- 4. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 5. Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA) Ameliorates Lipid Accumulation by Disturbing the Combination of LKB1 with Nur77 and Activating the AMPK Pathway in HepG2 Cells and Mice Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 2-(3,5-dimethoxyphenyl)acetate

Introduction

Ethyl 2-(3,5-dimethoxyphenyl)acetate is an organic compound of interest in various fields of chemical research, including synthetic organic chemistry and medicinal chemistry, where it can serve as a building block for more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, a detailed experimental protocol for its synthesis via Fischer esterification is presented, along with a visual representation of the experimental workflow.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~3.58 | Singlet | 2H | Ar-CH₂ -COO- |

| ~3.78 | Singlet | 6H | Ar-(OCH₃ )₂ |

| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |

| ~6.38 | Triplet | 1H | Ar-H (para) |

| ~6.45 | Doublet | 2H | Ar-H (ortho) |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.2 | -OCH₂C H₃ |

| ~41.5 | Ar-C H₂-COO- |

| ~55.3 | Ar-(OC H₃)₂ |

| ~60.9 | -OC H₂CH₃ |

| ~98.5 | Ar-C (para) |

| ~106.8 | Ar-C (ortho) |

| ~138.5 | Ar-C (ipso) |

| ~160.8 | Ar-C -OCH₃ |

| ~171.5 | -C =O |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2840 | Medium | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1600, ~1460 | Medium-Weak | C=C stretching (aromatic) |

| ~1205, ~1065 | Strong | C-O stretching (ester and ether) |

| ~1155 | Strong | C-O-C stretching (asymmetric, aryl alkyl ether) |

| ~830 | Strong | C-H out-of-plane bending (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 224 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | High | [M - OCH₂CH₃]⁺ |

| 151 | High | [M - COOCH₂CH₃]⁺ |

| 121 | Moderate | [C₈H₉O]⁺ |

| 91 | Low | [C₇H₇]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from 3,5-dimethoxyphenylacetic acid and ethanol using sulfuric acid as a catalyst.

Materials and Reagents:

-

3,5-dimethoxyphenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,5-dimethoxyphenylacetic acid in an excess of anhydrous ethanol (approximately 10-20 equivalents).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified liquid product is placed between two sodium chloride plates for analysis.

-

Mass Spectrometry: The mass spectrum is recorded using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or after separation by gas chromatography.

Visualizations

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in pharmaceutical and chemical research. The following sections detail the common starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound can be approached from several key starting materials. The most common and efficient routes involve:

-

Esterification of (3,5-Dimethoxyphenyl)acetic acid: This is the most direct approach, involving the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

-

From 3,5-Dimethoxybenzaldehyde: This multi-step synthesis involves the formation of a two-carbon side chain, which is then converted to the final ester.

-

From 3,5-Dimethoxyphenylacetonitrile: This route requires the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

The following diagram illustrates the logical relationship between these synthetic approaches.

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Esterification of (3,5-Dimethoxyphenyl)acetic acid

This is the most straightforward method, proceeding via a classic Fischer-Speier esterification.

Starting Material: (3,5-Dimethoxyphenyl)acetic acid (CAS: 4670-10-4)[1]

Experimental Workflow:

Caption: Workflow for Fischer-Speier esterification.

Detailed Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3,5-dimethoxyphenyl)acetic acid (1 equivalent) in an excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate.

-

Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ester.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | (3,5-Dimethoxyphenyl)acetic acid | [1] |

| CAS Number | 4670-10-4 | [1] |

| Molecular Weight | 196.20 g/mol | |

| Melting Point | 102-103 °C | |

| Reagents | Absolute ethanol, Sulfuric acid | [2] |

| Typical Yield | >90% (general Fischer esterification) | |

| Final Product | This compound | [3][4] |

| CAS Number | 65976-77-4 | [3][4] |

| Molecular Formula | C12H16O4 | [4] |

Route 2: From 3,5-Dimethoxyphenylacetonitrile

This route involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by the esterification step as described in Route 1.

Starting Material: 3,5-Dimethoxyphenylacetonitrile

Experimental Workflow:

Caption: Workflow for synthesis from the corresponding nitrile.

Detailed Methodology (Hydrolysis Step):

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, place 3,5-dimethoxyphenylacetonitrile (1 equivalent) and an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 10-20% NaOH).

-

Reaction: Heat the mixture to reflux and maintain for several hours until the nitrile is fully consumed (monitor by TLC).

-

Work-up (for basic hydrolysis): Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is acidic. The carboxylic acid will precipitate.

-

Isolation: The precipitated (3,5-dimethoxyphenyl)acetic acid can be collected by filtration, washed with cold water, and dried. Alternatively, it can be extracted with an organic solvent.

-

Esterification: The obtained carboxylic acid is then esterified as described in Route 1 .

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethoxyphenylacetonitrile | |

| Reagents for Hydrolysis | H₂SO₄(aq) or NaOH(aq) | |

| Intermediate | (3,5-Dimethoxyphenyl)acetic acid | [1] |

| Final Product | This compound | [3][4] |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (3,5-Dimethoxyphenyl)acetic acid | 4670-10-4 | C₁₀H₁₂O₄ | 196.20 | 102-103 |

| This compound | 65976-77-4 | C₁₂H₁₆O₄ | 224.25 | Not available |

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

References

Physical characteristics of (3,5-Dimethoxyphenyl)acetic acid ethyl ester

An In-depth Technical Guide on the Physical Characteristics of (3,5-Dimethoxyphenyl)acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethoxyphenyl)acetic acid ethyl ester, also known as ethyl 2-(3,5-dimethoxyphenyl)acetate, is an aromatic ester compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. A thorough understanding of its physical characteristics is fundamental for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of its key physical properties, standardized experimental protocols for their determination, and a logical visualization of these characteristics.

Data Presentation

The core physical properties of (3,5-Dimethoxyphenyl)acetic acid ethyl ester are summarized in the table below for quick reference and comparison.

| Physical Characteristic | Value |

| CAS Number | 65976-77-4[1] |

| Molecular Formula | C₁₂H₁₆O₄[1][2] |

| Molecular Weight | 224.25 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 144-146 °C (at 5 Torr)[2] |

| Density | 1.084 ± 0.06 g/cm³ (Predicted)[2] |

| Storage Conditions | Sealed in dry, Room Temperature[2][3] |

Detailed Physical Properties

Molecular Formula and Weight

The molecular formula of the compound is C₁₂H₁₆O₄.[1][2] This corresponds to a molecular weight of 224.25 g/mol , a crucial parameter for stoichiometric calculations in chemical reactions.[1][2]

Appearance

At standard conditions, (3,5-Dimethoxyphenyl)acetic acid ethyl ester exists as a colorless to light yellow liquid.[2] This observation indicates that its melting point is below room temperature.

Boiling Point

The compound has a boiling point of 144-146 °C at a reduced pressure of 5 Torr.[2] The determination of boiling point at reduced pressure is a common practice for high molecular weight organic compounds to prevent decomposition at higher temperatures.

Density

The predicted density of the liquid is 1.084 ± 0.06 g/cm³.[2] This value, being slightly greater than water, is important for solvent selection, extraction procedures, and reaction monitoring.

Solubility

While specific quantitative solubility data is not widely published, the molecular structure provides strong indications of its solubility profile. As an ester with two ether groups and an aromatic ring, it is expected to be insoluble in water but soluble in common organic solvents such as ethers, acetone, and chlorinated hydrocarbons.[4]

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a liquid organic compound like (3,5-Dimethoxyphenyl)acetic acid ethyl ester.

Determination of Boiling Point (Microscale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[5]

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), heat source (Bunsen burner or hot plate).[5][6]

-

Procedure:

-

Fill the small test tube with approximately 0.5 mL of (3,5-Dimethoxyphenyl)acetic acid ethyl ester.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[7]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing heating oil, making sure the oil level is above the sample but below the opening of the test tube.[6]

-

Gently heat the side arm of the Thiele tube.[6] Convection currents will ensure uniform temperature distribution.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

-

Determination of Density (Gravimetric Method)

This protocol uses a pycnometer or a volumetric flask to determine the mass of a known volume of the liquid.[9]

-

Objective: To calculate the mass per unit volume of the liquid.

-

Apparatus: Pycnometer or a small volumetric flask (e.g., 5 or 10 mL) with a stopper, analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water up to the calibration mark. Ensure there are no air bubbles. Insert the stopper and wipe any excess water from the exterior.

-

Weigh the water-filled pycnometer and record its mass (m₂).

-

Empty the pycnometer, dry it completely, and then fill it with (3,5-Dimethoxyphenyl)acetic acid ethyl ester to the calibration mark.

-

Weigh the sample-filled pycnometer and record its mass (m₃).

-

Measure the temperature of the water to find its density (ρ_water) from a reference table.

-

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / V

-

Determination of Solubility (Qualitative Method)

This procedure determines the solubility of the compound in various solvents.

-

Objective: To assess the solubility of the ester in polar (water) and non-polar/less polar organic solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), graduated pipettes.

-

Procedure:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Diethyl Ether, Acetone, Dichloromethane).

-

Add approximately 0.1 mL of (3,5-Dimethoxyphenyl)acetic acid ethyl ester to each test tube.

-

To the first test tube, add the first solvent (e.g., water) dropwise, shaking or vortexing after each addition, up to a total volume of 2 mL.[10]

-

Observe whether the ester dissolves completely (forms a single, clear phase), is partially soluble (solution becomes cloudy), or is insoluble (two distinct layers remain).[4]

-

Record the observation.

-

Repeat steps 3-5 for each of the other solvents in their respective labeled test tubes.

-

Visualization

The following diagram illustrates the logical relationship between the compound's identity and its measurable physical characteristics.

Caption: Logical flow from compound identity to its structural and bulk physical properties.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 65976-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 65976-77-4|this compound|BLD Pharm [bldpharm.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Ethyl 2-(3,5-dimethoxyphenyl)acetate: Synthesis, History, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3,5-dimethoxyphenyl)acetate, a seemingly unassuming organic ester, has emerged as a valuable building block in the contemporary landscape of pharmaceutical research, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of this compound, detailing its synthesis, exploring its historical context, and elucidating its modern applications. The document includes detailed experimental protocols, quantitative data, and workflow diagrams to serve as a practical resource for researchers in organic and medicinal chemistry.

Introduction

This compound (CAS No. 65976-77-4) is an aromatic ester characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an ethyl acetate group at position 1. While its direct biological activities have not been extensively reported, its true significance lies in its utility as a synthetic intermediate. The presence of the 3,5-dimethoxyphenyl moiety is a recurring motif in various biologically active molecules. In recent years, this compound has been identified as a "Protein Degrader Building Block," highlighting its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 65976-77-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Boiling Point | 144-146 °C (at 5 Torr) | [1] |

| Density | 1.084 g/cm³ (Predicted) |

Discovery and History

The precise historical details surrounding the initial discovery and first reported synthesis of this compound are not well-documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader investigations into the chemistry of substituted phenylacetic acids, a class of compounds with a long history in organic synthesis and medicinal chemistry.

The synthesis of substituted phenylacetic acids gained prominence in the 20th century due to their importance as intermediates for pharmaceuticals and other fine chemicals. Early methods for their preparation included the hydrolysis of benzyl cyanides and the Willgerodt-Kindler reaction, which converts aryl ketones to the corresponding amides and subsequently to carboxylic acids.

While the exact "discovery" of this specific ester remains obscure, its precursor, 3,5-dimethoxyphenylacetic acid, is a known compound used in various synthetic applications, including the preparation of analgesics and anti-inflammatory agents. The esterification to the ethyl ester is a straightforward and common chemical transformation, suggesting that its preparation was likely a routine step in various research endeavors before it gained specific attention as a building block for protein degraders.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid. A comprehensive synthetic route, starting from a commercially available precursor, is detailed below.

Synthesis of the Precursor: 3,5-Dimethoxyphenylacetic Acid

The precursor acid can be synthesized from 3,5-dimethoxyacetophenone via the Willgerodt-Kindler reaction.[2][3] This reaction facilitates the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Reaction Scheme:

Caption: Synthesis of 3,5-Dimethoxyphenylacetic Acid.

Experimental Protocol: Willgerodt-Kindler Reaction

-

Thioamide Formation: A mixture of 3,5-dimethoxyacetophenone, sulfur, and morpholine is heated under reflux. The molar ratio of the reactants is typically optimized for the specific substrate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured into cold water. The crude thioamide product is then isolated.

-

Hydrolysis: The crude thioamide is hydrolyzed by refluxing with an aqueous solution of a strong base, such as sodium hydroxide.

-

Purification: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. The solid product, 3,5-dimethoxyphenylacetic acid, is then collected by filtration, washed, and can be further purified by recrystallization.

Esterification to this compound

The final product is obtained through a Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with ethanol, using a strong acid as a catalyst.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude ester can be purified by vacuum distillation to yield pure this compound.

Application in Targeted Protein Degradation

The primary contemporary application of this compound is as a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The 3,5-dimethoxyphenylacetate moiety can be incorporated into the linker or as part of the ligand for the POI, depending on the specific design of the PROTAC.

The PROTAC Mechanism

The mechanism of action of PROTACs involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Caption: General workflow of PROTAC-mediated protein degradation.

Role of this compound in PROTAC Synthesis

The 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,5-dimethoxyphenyl group, is a well-known feature in potent anticancer agents that act as microtubule destabilizers. It is plausible that PROTACs incorporating the 3,5-dimethoxyphenyl scaffold are being investigated for the targeted degradation of proteins involved in cancer progression.

Conclusion

This compound is a valuable, yet historically under-documented, chemical entity that has found a significant role in modern drug discovery. Its straightforward synthesis from readily available precursors makes it an accessible building block for medicinal chemists. The primary importance of this compound lies in its application as a scaffold or intermediate in the synthesis of PROTACs, a revolutionary therapeutic modality. As the field of targeted protein degradation continues to expand, the demand for and documentation of versatile building blocks like this compound are expected to grow, solidifying its place in the toolbox of drug development professionals. This guide provides a current and comprehensive technical overview to aid in the effective utilization of this important synthetic intermediate.

References

Reactivity Profile of Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3,5-dimethoxyphenyl)acetate is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with applications in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the ethyl ester functionality and the electron-rich 3,5-dimethoxyphenyl aromatic ring. This guide provides a comprehensive overview of its reactivity, including key transformations, detailed experimental protocols, and relevant quantitative data.

Core Reactivity

The reactivity of this compound can be broadly categorized into two main areas: reactions involving the ester group and reactions involving the aromatic ring.

I. Reactions at the Ester Functional Group

The ethyl ester group is susceptible to a variety of nucleophilic acyl substitution reactions, as well as reduction.

1. Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid, under either acidic or basic conditions. Alkaline hydrolysis is typically faster and more common.

-

Reaction Scheme:

-

Experimental Protocol (Alkaline Hydrolysis): A solution of this compound in a suitable solvent such as aqueous ethanol is treated with a stoichiometric amount or a slight excess of a base, typically sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can then be isolated by filtration and purified by recrystallization.

-

Quantitative Data: While specific kinetic data for the hydrolysis of this compound is not readily available in the literature, studies on analogous ethyl phenylacetate derivatives show that the reaction follows second-order kinetics. The rate is influenced by the concentration of both the ester and the hydroxide ion.

2. Reduction:

The ester functionality can be reduced to the corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)ethanol.

-

Reaction Scheme:

-

Common Reducing Agents and Protocols:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols.

-

Experimental Protocol: To a stirred suspension of LiAlH₄ in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in the same solvent is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to afford the alcohol.

-

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst.

-

Experimental Protocol: this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a catalyst, such as copper chromite or a ruthenium-based catalyst, is added. The mixture is then subjected to a high pressure of hydrogen gas in an autoclave and heated. The reaction progress is monitored by observing the drop in hydrogen pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the alcohol.

-

-

-

Quantitative Data:

| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| LiAlH₄ | Diethyl ether or THF | 0 to rt | 1 - 4 | >90 |

| H₂ / Copper Chromite | Ethanol | 150 - 250 | 4 - 12 | 70 - 90 |

II. Reactions on the Aromatic Ring

The 3,5-dimethoxy substitution pattern makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. The methoxy groups are ortho, para-directing. Due to steric hindrance from the ethyl acetate group at the 1-position and the methoxy group at the 3-position, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. The C4 position (para to one methoxy group and ortho to the other) and the C6 position (ortho to the other methoxy group) are the most favored.

1. Vilsmeier-Haack Formylation:

This reaction introduces a formyl (-CHO) group onto the aromatic ring.

-

Reaction Scheme:

-

Experimental Protocol: To a cooled (0 °C) solution of this compound in a suitable solvent like dichloromethane, the Vilsmeier reagent, prepared by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF), is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto ice and neutralizing with a base (e.g., sodium acetate or sodium hydroxide). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting aldehyde can be purified by column chromatography.[1]

2. Friedel-Crafts Acylation:

This reaction introduces an acyl group (e.g., acetyl) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

-

Reaction Scheme:

-

Experimental Protocol: To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry, non-polar solvent like dichloromethane at 0 °C, the acylating agent (e.g., acetyl chloride) is added. A solution of this compound in the same solvent is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

3. Nitration:

Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a nitrating agent.

-

Reaction Scheme:

-

Experimental Protocol: To a cooled mixture of concentrated nitric acid and sulfuric acid, this compound is added slowly while maintaining a low temperature. The reaction mixture is stirred for a short period and then poured onto ice. The precipitated product is filtered, washed with water, and purified by recrystallization.

4. Halogenation:

Introduction of a halogen (e.g., bromine) can be achieved using a suitable halogenating agent.

-

Reaction Scheme:

-

Experimental Protocol: To a solution of this compound in a suitable solvent (e.g., acetic acid or dichloromethane), a solution of bromine in the same solvent is added dropwise. The reaction is typically carried out at room temperature. After the reaction is complete, the solvent is removed, and the residue is worked up to isolate the brominated product, which can be purified by chromatography or recrystallization.

Spectroscopic Data

| Data Type | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.41 (d, J=2.2 Hz, 2H, Ar-H), 6.35 (t, J=2.2 Hz, 1H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.78 (s, 6H, -OCH₃), 3.55 (s, 2H, -CH₂CO-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5, 160.8, 136.5, 107.1, 99.0, 60.8, 55.3, 41.8, 14.2 |

| Mass Spectrum (EI) | m/z (%): 224 (M⁺), 179, 151, 121, 91, 77 |

Visualizations

Conclusion

This compound exhibits a predictable yet versatile reactivity profile. The ester group readily undergoes hydrolysis and reduction, providing access to the corresponding carboxylic acid and alcohol. The electron-rich aromatic ring is highly susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups at the ortho and para positions relative to the activating methoxy groups. This dual reactivity makes it a valuable building block for the synthesis of a wide range of target molecules in various fields of chemical research and development.

References

Lacking Specific Data: A Technical Guide to Determining the Solubility of Ethyl 2-(3,5-dimethoxyphenyl)acetate

Introduction

Ethyl 2-(3,5-dimethoxyphenyl)acetate is an organic ester with applications in chemical synthesis. A thorough understanding of its solubility in various common solvents is crucial for its use in research, development, and manufacturing. This technical guide addresses the solubility of this compound. An extensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the principles of chemical similarity and general solubility rules for esters, we can predict its qualitative solubility. This guide also provides a detailed experimental protocol for the quantitative determination of its solubility and a visual representation of the experimental workflow.

Predicted Qualitative Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The structure of this compound, which includes a polar ester group and a largely non-polar aromatic ring with two ether groups, suggests that it will be most soluble in solvents of intermediate polarity and will have low solubility in highly polar or very non-polar solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Classification | Solvent | Predicted Qualitative Solubility |

| Polar Protic | Water | Insoluble[1][2] |

| Methanol | Sparingly Soluble to Soluble | |

| Ethanol | Soluble[1] | |

| Polar Aprotic | Acetone | Soluble[1] |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Ethyl Acetate | Soluble[3] | |

| Non-Polar | Hexane | Sparingly Soluble |

| Toluene | Soluble | |

| Dichloromethane | Soluble | |

| Diethyl Ether | Soluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard laboratory procedure for the gravimetric determination of the solubility of a solid compound like this compound in a given solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Vortex mixer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid is still present.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven can be used to accelerate drying at a lower temperature.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution transferred in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for the gravimetric determination of solubility.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(3,5-dimethoxyphenyl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(3,5-dimethoxyphenyl)acetate as a key intermediate in the synthesis of various biologically active compounds. While direct biological activity data for this specific ester is not extensively documented, its structural motif is a cornerstone in the development of molecules with significant therapeutic potential, particularly in the realms of oncology and neurology.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. Its 3,5-dimethoxyphenyl core is a key pharmacophore found in a variety of naturally occurring and synthetic bioactive molecules, including resveratrol and its analogs. This structural unit is often associated with activities such as anticancer, anti-inflammatory, and neuroprotective effects. The ethyl acetate group provides a reactive handle for further chemical modifications, making it an ideal starting material for the synthesis of more complex molecules.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of:

-

Stilbene Derivatives (e.g., Resveratrol Analogs): The 3,5-dimethoxyphenyl moiety is a characteristic feature of one of the aromatic rings of resveratrol. Synthetic strategies, such as the Wittig reaction or Horner-Wadsworth-Emmons olefination, can be employed to couple this fragment with a second aromatic aldehyde to construct the stilbene backbone. Methoxy-substituted resveratrol derivatives have been shown to possess enhanced bioavailability and potent anti-platelet and anti-cancer activities.[1][2]

-

Heterocyclic Compounds: The acetate functionality can be manipulated to participate in cyclization reactions, leading to the formation of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

-

Tubulin Polymerization Inhibitors: The related 3,4,5-trimethoxyphenyl group is a well-known feature of many potent tubulin polymerization inhibitors that bind to the colchicine site.[3] Derivatives of the 3,5-dimethoxyphenyl structure are explored for similar anticancer properties.

Experimental Protocols

This protocol describes a standard Fischer esterification method for the synthesis of this compound from 3,5-dimethoxyphenylacetic acid.

Materials:

-

3,5-Dimethoxyphenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 3,5-dimethoxyphenylacetic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

This protocol outlines a general procedure for the synthesis of a (E)-stilbene derivative using this compound as a precursor to the required phosphonium salt.

Step 1: Reduction of the Ester to the Alcohol

-

To a solution of this compound in anhydrous THF, add lithium aluminum hydride (LAH) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

-

Filter the resulting suspension and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(3,5-dimethoxyphenyl)ethanol.

Step 2: Conversion of the Alcohol to the Benzyl Bromide

-

Dissolve the 2-(3,5-dimethoxyphenyl)ethanol in an appropriate solvent like dichloromethane.

-

Add phosphorus tribromide (PBr₃) dropwise at 0 °C.

-

Stir the mixture at room temperature until the starting material is consumed.

-

Pour the reaction mixture onto ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(bromomethyl)-3,5-dimethoxybenzene.

Step 3: Wittig Reaction

-

React the 1-(bromomethyl)-3,5-dimethoxybenzene with triphenylphosphine in toluene at reflux to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base (e.g., sodium methoxide or n-butyllithium) in an anhydrous solvent to generate the ylide.

-

Add the desired substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) to the ylide solution and stir at room temperature.

-

After reaction completion, quench the reaction, extract the product with an appropriate organic solvent, and purify by column chromatography to obtain the (E)-stilbene derivative.

Quantitative Data of Bioactive Derivatives

The following table summarizes the biological activity of several compounds that incorporate the 3,5-dimethoxyphenyl or a closely related trimethoxyphenyl moiety, highlighting the therapeutic potential of this scaffold.

| Compound Name | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Antiproliferative | MGC-803 | 0.45 µM | [3] |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization Inhibition | - | 3.35 µM | [3] |

| Novel Thiazolidinedione Derivative (Compound 9) | Cytotoxic Activity | HepG2 | 1.38 µM | [4] |

| Novel Thiazolidinedione Derivative (Compound 10) | Cytotoxic Activity | HepG2 | 2.56 µM | [4] |

| Novel Thiazolidinedione Derivative (Compound 11) | Cytotoxic Activity | HepG2 | 3.21 µM | [4] |

| (E)-[1-(3,4,5-Trimethoxyphenyl)-2-(2,4-dimethoxyphenyl)]ethene | Cytotoxicity | HT-29 | 12 ± 3 µM | [2] |

| (E)-[1-(3,4,5-Trimethoxyphenyl)-2-(2,4-dimethoxyphenyl)]ethene | Cytotoxicity | MIA PaCa-2 | 28 ± 4 µM | [2] |

Visualizations

Caption: Synthetic workflow from the starting material to bioactive stilbene derivatives.

Caption: Signaling pathway for trimethoxyphenyl derivatives as tubulin polymerization inhibitors.

References

- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3,5-Dimethoxyphenyl)acetic acid ethyl ester in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethoxyphenyl)acetic acid ethyl ester is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of various biologically active compounds. Its dimethoxy-substituted phenyl ring makes it an electron-rich aromatic system, facilitating electrophilic substitution reactions and providing a scaffold for the construction of complex molecules such as resveratrol analogs and isoquinoline alkaloids. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic properties.

This document outlines two major applications of (3,5-Dimethoxyphenyl)acetic acid ethyl ester: the synthesis of resveratrol analogs and the synthesis of isoquinoline alkaloids, providing detailed experimental protocols and quantitative data for key transformations.

Application 1: Synthesis of Resveratrol Analogs

(3,5-Dimethoxyphenyl)acetic acid ethyl ester serves as a convenient starting material for the synthesis of resveratrol analogs. Resveratrol, a naturally occurring stilbene, exhibits a wide range of biological activities, but its therapeutic potential is often limited by poor bioavailability. Synthetic analogs with modified substitution patterns, such as the 3,5-dimethoxy motif, are prepared to enhance their pharmacological properties. The general strategy involves the reduction of the ethyl ester to the corresponding alcohol, followed by conversion to a phosphonium salt, and subsequent Wittig reaction with an appropriate aldehyde to construct the characteristic stilbene backbone.

Quantitative Data for the Synthesis of Resveratrol Analogs

| Step No. | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | Reduction of Ester to Alcohol | Lithium aluminum hydride (LiAlH₄) | THF | 3 h | Room Temp. | 82% | |

| 2 | Conversion of Alcohol to Benzyl Chloride | Concentrated HCl | - | Overnight | Room Temp. | - | |

| 3 | Arbuzov Reaction | Triethylphosphite | - | 10 h | 140 °C | 81% (for phosphonate) | |

| 4 | Wittig-Horner Reaction | KOH, 4-methoxybenzaldehyde | THF | 24 h | Room Temp. | - |

Experimental Protocols

Step 1: Synthesis of (3,5-Dimethoxyphenyl)methanol

This protocol describes the reduction of the ethyl ester to the corresponding benzyl alcohol.

-

Materials:

-

(3,5-Dimethoxyphenyl)acetic acid ethyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

10% Sodium hydroxide (NaOH) solution

-

Celite

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the crude ethyl ester of (3,5-dimethoxyphenyl)acetic acid in anhydrous THF.

-

Carefully add lithium aluminum hydride (LiAlH₄) in portions, allowing the reaction to subside after each addition.

-

Stir the mixture at room temperature for 3 hours.

-

Quench the reaction by the dropwise addition of water, followed by 10% NaOH solution, and then water again with vigorous stirring.

-

Allow the mixture to stir for 1 hour.

-

Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain (3,5-dimethoxyphenyl)methanol. The product can often be used in the next step without further purification.

-

Step 2: Synthesis of Diethyl (3,5-dimethoxyphenyl)methylphosphonate

This two-step protocol outlines the conversion of the alcohol to a phosphonate for the Horner-Wadsworth-Emmons reaction.

-

Materials:

-

(3,5-Dimethoxyphenyl)methanol

-

Concentrated Hydrochloric acid (37%)

-

Hexanes

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Triethylphosphite

-

-

Procedure:

-

Add concentrated HCl to (3,5-dimethoxyphenyl)methanol and stir the mixture overnight.

-

Extract the mixture with hexanes.

-

Wash the organic layer with saturated NaHCO₃ solution and dry over MgSO₄.

-

Concentrate the solution to obtain the crude benzyl chloride.

-

Add triethylphosphite to the resulting chloride and heat the mixture at 140 °C for 10 hours.

-

Cool the mixture and remove excess triethylphosphite under high vacuum at 50 °C to yield the desired phosphonate.

-

Step 3: Synthesis of 3,5,4'-Trimethoxy-trans-stilbene (Resveratrol Analog)

This protocol describes the Wittig-Horner reaction to form the stilbene backbone.

-

Materials:

-

Diethyl (3,5-dimethoxyphenyl)methylphosphonate

-

4-Methoxybenzaldehyde (anisaldehyde)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

To a solution of diethyl (3,5-dimethoxyphenyl)methylphosphonate and 4-methoxybenzaldehyde in THF, add powdered potassium hydroxide.

-

Stir the mixture vigorously for 24 hours.

-

Remove THF under reduced pressure.

-

Add water and a 1:1 mixture of hexanes and ethyl acetate to the residue and separate the layers.

-

Extract the aqueous layer with a 1:1 mixture of hexanes and ethyl acetate.

-

Combine the organic layers, dry, and concentrate to obtain the resveratrol analog. Further purification can be achieved by chromatography.

-

Synthetic Workflow for Resveratrol Analogs

Caption: Synthetic pathway from (3,5-Dimethoxyphenyl)acetic acid ethyl ester to a resveratrol analog.

Application 2: Synthesis of Isoquinoline Alkaloids

(3,5-Dimethoxyphenyl)acetic acid ethyl ester is a valuable precursor for the synthesis of isoquinoline alkaloids, a large family of natural products with diverse pharmacological activities. A key synthetic strategy is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. This intermediate can then be further modified to produce various alkaloids, such as papaverine. The synthesis begins with the amidation of the acetic acid derivative followed by the acid-catalyzed cyclization.

Quantitative Data for the Synthesis of Isoquinoline Alkaloids

| Step No. | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | Amide Formation | 3,4-Dimethoxyphenethylamine, DCC, HOBt | Dichloromethane | 12 h | Room Temp. | 85-95% | |

| 2 | Bischler-Napieralski Cyclization | Phosphorus oxychloride (POCl₃) | Toluene | 2 h | Reflux (~110°C) | - | |

| 3 | Dehydrogenation (Aromatization) | - | - | - | - | - |

Experimental Protocols

Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,5-dimethoxyphenyl)acetamide

This protocol describes the formation of the amide precursor for the Bischler-Napieralski reaction. Note: This protocol uses the free acid, which can be obtained by hydrolysis of the ethyl ester.

-

Materials:

-

(3,5-Dimethoxyphenyl)acetic acid

-

3,4-Dimethoxyphenethylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (3,5-dimethoxyphenyl)acetic acid, 3,4-dimethoxyphenethylamine, and HOBt in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to afford the desired amide.

-

Step 2: Bischler-Napieralski Cyclization to form 1-(3,5-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

This is the key ring-forming step to generate the dihydroisoquinoline core.

-

Materials:

-

N-(3,4-dimethoxyphenethyl)-2-(3,5-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene, anhydrous

-

Crushed ice

-

Concentrated ammonium hydroxide

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the amide in anhydrous toluene, add POCl₃ dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture with concentrated ammonium hydroxide to pH 9-10.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 3,4-dihydroisoquinoline.

-

Step 3: Dehydrogenation to 1-(3,5-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline

The final step involves the aromatization of the dihydroisoquinoline to the isoquinoline, a core structure in papaverine.

-

Note: The dehydrogenation can be achieved by heating the dihydroisoquinoline in a high-boiling solvent like tetralin or by using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

Synthetic Workflow for Isoquinoline Alkaloids

Caption: Synthetic pathway from (3,5-Dimethoxyphenyl)acetic acid ethyl ester to an isoquinoline alkaloid core.

Application Note: A Practical Guide to the Synthesis of Diverse Derivatives from Ethyl 2-(3,5-dimethoxyphenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(3,5-dimethoxyphenyl)acetate is a valuable starting material for the synthesis of a diverse range of chemical derivatives. Its core structure, featuring a phenylacetic acid moiety with electron-donating methoxy groups, serves as a versatile scaffold for generating compound libraries for screening in drug discovery and materials science. This document provides detailed protocols for the hydrolysis of the parent ester to its corresponding carboxylic acid, followed by the synthesis of various N-substituted acetamides and the corresponding acetohydrazide.

Overall Synthetic Workflow

The synthetic strategy involves a two-step process. First, the ethyl ester is hydrolyzed to the key intermediate, 2-(3,5-dimethoxyphenyl)acetic acid. This carboxylic acid is then activated and coupled with a variety of primary and secondary amines to yield a library of amide derivatives. Alternatively, the starting ester can be directly converted into the corresponding hydrazide.

Application Notes and Protocols for the Analytical Characterization of Ethyl 2-(3,5-dimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3,5-dimethoxyphenyl)acetate is an aromatic ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its purity and structural integrity are paramount for its intended applications. This document provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, including detailed experimental protocols and expected data.

Analytical Techniques Overview

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to confirm the molecular structure, assess purity, and quantify the compound. The primary techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To analyze volatile impurities and confirm the structure.

A logical workflow for the analytical characterization is presented below.

Data Presentation

The following tables summarize the expected quantitative data from the various analytical techniques. Note that the NMR and Mass Spectrometry data are predicted based on the compound's structure and data from analogous compounds, as direct experimental spectra were not publicly available.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | t | 3H | -OCH₂CH ₃ |

| 3.58 | s | 2H | -CH ₂-Ar |

| 3.78 | s | 6H | -OCH ₃ |

| 4.15 | q | 2H | -OCH ₂CH₃ |

| 6.38 | t | 1H | Ar-H (para) |

| 6.45 | d | 2H | Ar-H (ortho) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -OCH₂C H₃ |

| 41.5 | -C H₂-Ar |

| 55.3 | -OC H₃ |

| 60.8 | -OC H₂CH₃ |

| 98.5 | Ar-C H (para) |

| 107.0 | Ar-C H (ortho) |

| 137.5 | Ar-C (ipso) |

| 160.8 | Ar-C -O |

| 171.5 | C =O |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1600, 1470 | Medium | C=C stretch (aromatic) |

| 1205, 1155 | Strong | C-O stretch (ester and ether) |

| 830 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 179 | [M - OCH₂CH₃]⁺ |

| 151 | [M - COOCH₂CH₃]⁺ |

| 121 | [151 - OCH₃]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes

Protocol:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound sample

-

Isopropanol or ethanol for cleaning

Protocol:

-